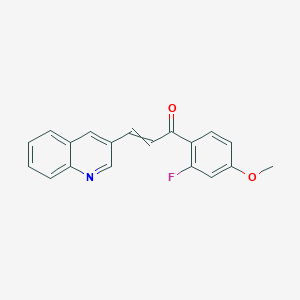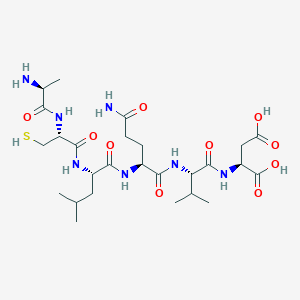![molecular formula C14H26N2O4 B12605947 1,4-Diazabicyclo[2.2.2]octane;octanedioic acid CAS No. 650631-74-6](/img/structure/B12605947.png)
1,4-Diazabicyclo[2.2.2]octane;octanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[22This colorless solid is a highly nucleophilic tertiary amine base, widely used as a catalyst and reagent in polymerization and organic synthesis . Octanedioic acid, commonly known as suberic acid, is a dicarboxylic acid with the formula HO₂C(CH₂)₆CO₂H. It is a white crystalline solid used in the production of polymers, plasticizers, and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating ethylenediamine with formaldehyde in the presence of a catalyst, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 1,4-Diazabicyclo[2.2.2]octane involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane has numerous applications in scientific research:
Wirkmechanismus
1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst due to its high nucleophilicity and basicity. It promotes various coupling reactions by facilitating the formation of reactive intermediates. The compound forms strong hydrogen bonds and ionic interactions with substrates, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness: 1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for the formation of stable adducts with various reagents, making it highly versatile in organic synthesis .
Eigenschaften
CAS-Nummer |
650631-74-6 |
|---|---|
Molekularformel |
C14H26N2O4 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;octanedioic acid |
InChI |
InChI=1S/C8H14O4.C6H12N2/c9-7(10)5-3-1-2-4-6-8(11)12;1-2-8-5-3-7(1)4-6-8/h1-6H2,(H,9,10)(H,11,12);1-6H2 |
InChI-Schlüssel |
XGPLTCAVYYJJRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1CC2.C(CCCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


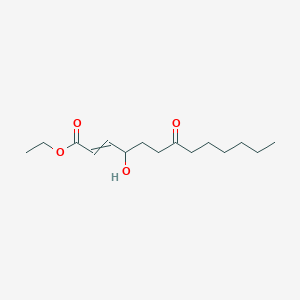
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
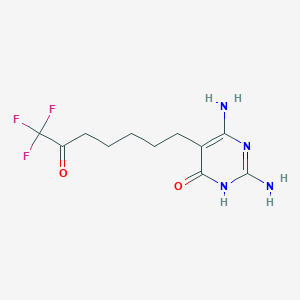
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
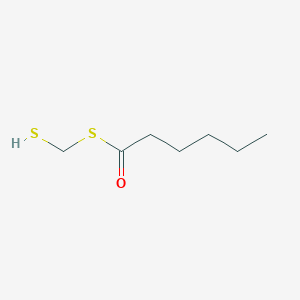
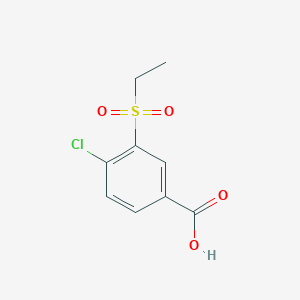
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
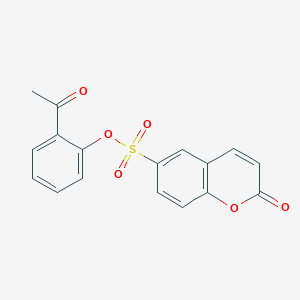
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
